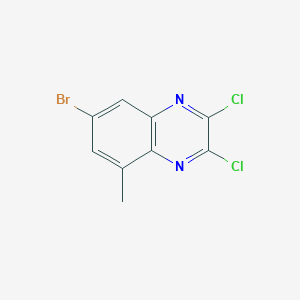

7-Bromo-2,3-dichloro-5-methylquinoxaline

Description

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Synthetic Organic Chemistry

The study of quinoxalines dates back to the late 19th century, with one of the earliest and most common synthetic methods being the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. sapub.org This straightforward approach has allowed for the generation of a vast library of quinoxaline derivatives. researchgate.net Historically, interest in quinoxalines intensified with the discovery of naturally occurring antibiotics that incorporated this moiety, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov

The significance of the quinoxaline scaffold in synthetic organic chemistry is multifaceted. It is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. mdpi.com The aromatic nature of the quinoxaline system provides a rigid backbone, which can be strategically functionalized to fine-tune its electronic and steric properties. researchgate.net This adaptability has led to the development of quinoxaline derivatives with a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.netnih.gov Beyond medicine, these compounds have found applications as dyes, organic semiconductors, and building blocks for complex molecular architectures like anion receptors and cavitands. nih.gov

Rationale for Academic Research on Halogenated Quinoxaline Derivatives, with a Specific Focus on 7-Bromo-2,3-dichloro-5-methylquinoxaline

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of quinoxalines, halogenated derivatives have demonstrated enhanced or novel therapeutic properties. mdpi.com For instance, the presence of a halogen atom at position 7 of the quinoxaline ring has been found to be critical for the anti-leishmanial activity in certain derivatives. mdpi.com

The compound This compound (CAS No. 187479-68-1) is of particular academic interest due to its specific polysubstitution pattern: achemblock.com

2,3-Dichloro Substitution: The chlorine atoms on the pyrazine (B50134) ring are highly reactive towards nucleophilic substitution. sapub.org This makes 2,3-dichloroquinoxalines valuable synthetic intermediates, providing a gateway to a wide array of disubstituted derivatives by reacting them with various nucleophiles. nih.gov This reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

7-Bromo Substitution: The bromine atom on the benzene (B151609) ring serves as another versatile handle for synthetic modification, for example, through metal-catalyzed cross-coupling reactions. Furthermore, bromo-substituted quinoxalines have shown significant potential as antimicrobial and anticancer agents. mdpi.comnih.gov

5-Methyl Substitution: The methyl group can influence the electronic properties and steric environment of the molecule, potentially affecting its interaction with biological targets.

The combination of these features in a single molecule provides a compelling rationale for its investigation. The study of this compound allows for a deeper understanding of how multiple halogen substituents, in concert with an alkyl group, collectively influence the chemical reactivity and biological profile of the quinoxaline scaffold.

Current Research Landscape and Gaps in the Understanding of this compound

Despite the extensive research into the broader family of quinoxaline derivatives, a survey of the current scientific literature reveals a significant knowledge gap concerning this compound. While the compound is commercially available from chemical suppliers, indicating its synthesis is feasible, there is a distinct lack of published academic research detailing its synthesis, characterization, reactivity, or biological properties. achemblock.com

This absence of dedicated studies means that fundamental data on this specific molecule is missing. There are no reports on its detailed spectroscopic characterization, single-crystal X-ray structure, or its potential as a precursor for novel derivatives. Furthermore, its pharmacological profile remains completely unexplored. The current research landscape is therefore characterized by a void of information, presenting a clear opportunity for original and impactful research.

Scope and Research Objectives for Comprehensive Studies of this compound

Given the significant gaps in the understanding of this compound, a comprehensive study of this compound is warranted. The primary research objectives should be structured to systematically build a foundational knowledge base for this molecule.

Key Research Objectives:

Synthesis and Optimization: To develop and optimize a reliable and scalable synthetic route to this compound. This would involve documenting reaction conditions, purification methods, and yields.

Physicochemical Characterization: To perform a thorough characterization of the compound using modern analytical techniques. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

Mass Spectrometry (MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy

Single-crystal X-ray diffraction to determine its precise three-dimensional structure.

Investigation of Chemical Reactivity: To explore the reactivity of the dichloro-substituents on the pyrazine ring through a series of nucleophilic substitution reactions. This would establish its utility as a synthetic intermediate and generate a novel library of derivatives.

Biological Screening and Pharmacological Evaluation: To conduct a broad-based biological screening of the parent compound and its newly synthesized derivatives. Based on the known activities of related halogenated quinoxalines, this screening should prioritize:

Anticancer activity against a panel of human cancer cell lines. nih.govnih.gov

Antimicrobial activity against representative strains of bacteria and fungi. researchgate.net

Antiviral activity, particularly against respiratory pathogens. nih.gov

Fulfilling these objectives would not only fill the current void in the literature but also potentially uncover a new class of quinoxaline derivatives with valuable synthetic utility and novel therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 187479-68-1 | achemblock.com |

| Molecular Formula | C₉H₅BrCl₂N₂ | achemblock.com |

| Molecular Weight | 291.96 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | CC1=C2N=C(Cl)C(Cl)=NC2=CC(Br)=C1 | achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dichloro-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRNTWOBZDFPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Bromo 2,3 Dichloro 5 Methylquinoxaline

Retrosynthetic Analysis and Identification of Key Precursors for 7-Bromo-2,3-dichloro-5-methylquinoxaline

Retrosynthetic analysis of this compound involves a primary disconnection of the C-N bonds within the pyrazine (B50134) ring. This strategy identifies two fundamental building blocks: a substituted ortho-phenylenediamine and a two-carbon synthon that can provide the chlorinated pyrazine core.

The key precursors are identified as 4-Bromo-6-methylbenzene-1,2-diamine and a derivative of oxalic acid. A common and effective route to construct the 2,3-dichloroquinoxaline (B139996) core involves a two-step process. First, the diamine undergoes a condensation reaction with oxalic acid to form the intermediate, 7-Bromo-5-methylquinoxaline-2,3(1H,4H)-dione . Subsequent chlorination of this dione (B5365651) intermediate, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the final target compound.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Bromo-6-methylbenzene-1,2-diamine |  |

Provides the substituted benzene (B151609) ring and the two nitrogen atoms for the quinoxaline (B1680401) core. |

| Oxalic Acid |  |

Acts as the C2 synthon for the initial condensation to form the quinoxaline-dione intermediate. |

| Phosphorus Oxychloride (POCl₃) |  |

Serves as the chlorinating agent to convert the dione intermediate into the final dichloro product. |

Classical Condensation Reactions for Quinoxaline Ring Formation Relevant to this compound Synthesis

The foundational method for synthesizing the quinoxaline ring is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org This classical approach is highly versatile and remains a widely used strategy. chim.it For the synthesis of this compound, this involves the reaction of 4-Bromo-6-methylbenzene-1,2-diamine with a suitable 1,2-dicarbonyl equivalent.

The reaction typically proceeds under acidic conditions, which catalyze the initial formation of a Schiff base, followed by a second condensation and subsequent cyclization. The resulting dihydroxy intermediate readily tautomerizes to the more stable quinoxaline-2,3(1H,4H)-dione. Traditional methods often employ solvents like ethanol (B145695) or acetic acid and may require elevated temperatures and prolonged reaction times to achieve high yields. nih.gov

Modern Catalytic and Green Chemistry Approaches in Quinoxaline Synthesis Relevant to this compound

In recent years, significant efforts have been directed toward developing more sustainable and efficient methods for quinoxaline synthesis, aligning with the principles of green chemistry. ekb.egijirt.org These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. benthamdirect.comtandfonline.com

Transition Metal-Catalyzed Coupling Reactions in Quinoxaline Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming various chemical bonds. nih.gov In the context of this compound, transition metals like palladium, copper, and iron are crucial for post-synthesis functionalization. nih.govrsc.org The bromine atom at the C7 position is particularly amenable to cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Furthermore, direct C-H bond activation and functionalization have emerged as a step-economical strategy. researchgate.netnih.govrsc.org For a pre-formed quinoxaline, this could potentially be used to install the halogen atoms directly onto the aromatic core, although the classical condensation-chlorination route is often more direct for this specific substitution pattern.

Table 2: Potential Transition Metal-Catalyzed Reactions for Functionalization

| Reaction Type | Metal Catalyst | Bond Formed | Description |

|---|---|---|---|

| Suzuki Coupling | Pd | C-C | Couples the bromo-quinoxaline with a boronic acid or ester to introduce aryl or alkyl groups. |

| Sonogashira Coupling | Pd/Cu | C-C (alkyne) | Reacts the bromo-quinoxaline with a terminal alkyne to form an alkynyl-substituted product. |

| Heck Coupling | Pd | C-C (alkene) | Forms a new C-C bond by reacting the bromo-quinoxaline with an alkene. |

| Buchwald-Hartwig Amination | Pd | C-N | Couples the bromo-quinoxaline with an amine to introduce amino functionalities. |

Microwave-Assisted and Solvent-Free Syntheses of Halogenated Quinoxaline Analogues

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times from hours to minutes. e-journals.in This technology provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. e-journals.inscispace.com The synthesis of quinoxalines via the condensation of diamines and dicarbonyls is particularly well-suited for microwave irradiation. sapub.org

Solvent-free, or solid-phase, synthesis represents another key green chemistry approach. ias.ac.in By eliminating volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product work-up. researchgate.net Reactions can be carried out by grinding reagents together, sometimes with a catalytic amount of a solid support like acidic alumina, which can also catalyze the reaction. scispace.com

Table 3: Comparison of Conventional vs. Modern Synthetic Conditions for Quinoxaline Formation

| Parameter | Conventional Method | Microwave-Assisted Method | Solvent-Free Method |

|---|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes e-journals.in | Minutes to hours |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | Grinding, heating block |

| Solvent | Ethanol, Acetic Acid, DMF sapub.orgnih.gov | Minimal or no solvent | None ias.ac.inresearchgate.net |

| Yields | Moderate to high | Often higher than conventional | Good to excellent |

| Work-up | Often requires extraction/purification | Simpler, cleaner reaction e-journals.in | Minimal, often filtration |

Derivatization Strategies and Post-Synthetic Modification of this compound

Post-synthetic modification is a powerful strategy for generating a library of related compounds from a common, highly functionalized core. nih.govelsevierpure.comrsc.org this compound is an ideal scaffold for such derivatization due to the differential reactivity of its three halogen substituents.

Nucleophilic Substitution Reactions on the Halogenated Quinoxaline Core

The chlorine atoms at the C2 and C3 positions of the quinoxaline ring are significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring. This allows for the selective displacement of the chloro groups by a wide variety of nucleophiles, often under mild conditions. udayton.edu

Common nucleophiles used in these reactions include:

N-nucleophiles: Primary and secondary amines, anilines, and other nitrogen heterocycles.

O-nucleophiles: Alcohols, phenols, and alkoxides.

S-nucleophiles: Thiols and thiophenols.

The substitution can often be performed in a stepwise manner. The introduction of the first nucleophile can electronically modulate the ring, influencing the conditions required for the second substitution. This allows for the synthesis of unsymmetrically substituted 2,3-disubstituted quinoxalines. In contrast, the bromine atom on the benzene ring is much less reactive towards nucleophilic substitution and typically remains intact, available for subsequent transition metal-catalyzed cross-coupling reactions.

Table 4: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Type | Resulting Functional Group |

|---|---|---|

| R-NH₂ (Amine) | N-nucleophile | -NHR (Amino) |

| R-OH (Alcohol) | O-nucleophile | -OR (Alkoxy) |

| Ar-OH (Phenol) | O-nucleophile | -OAr (Aryloxy) |

| R-SH (Thiol) | S-nucleophile | -SR (Thioether) |

Functional Group Interconversions at the Methyl and Halogen Substituents of this compound

The unique arrangement of substituents on the this compound core allows for a variety of selective transformations. The electron-withdrawing nature of the quinoxaline ring system significantly influences the reactivity of the methyl group, while the chlorine and bromine atoms offer versatile handles for nucleophilic substitution and cross-coupling reactions.

Methyl Group Transformations:

The methyl group at the C5 position is activated by the heterocyclic ring, rendering its protons acidic. This enables deprotonation by strong, non-nucleophilic bases to form a nucleophilic intermediate. This carbanion can then be trapped by a range of electrophiles, allowing for the elongation and functionalization of the methyl side chain. researchgate.net

Deprotonation-Alkylation: Using hindered lithium dialkylamides, such as lithium diethylamide (LiNEt₂), can selectively deprotonate the methyl group. The resulting lithiated species can react with electrophiles like alkyl halides or carbonyl compounds to form new carbon-carbon bonds. researchgate.net

Oxidation: While not specifically documented for this molecule, activated methyl groups on similar heterocyclic systems can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. This provides a route to introduce oxygen-containing functional groups.

Halogen Substituent Interconversions:

The halogen atoms, particularly the chlorines at the C2 and C3 positions, are the most reactive sites for functional group interconversion via nucleophilic aromatic substitution (SNAr). The pyridine-type nitrogen atoms within the quinoxaline ring activate the C2 and C3 positions towards nucleophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms can be displaced sequentially by a wide array of nucleophiles. The first substitution typically occurs under milder conditions (e.g., heating in ethanol or acetonitrile). This initial substitution deactivates the ring, meaning the displacement of the second chlorine atom often requires more forcing conditions, such as higher temperatures or the use of a pressure vessel. researchgate.net Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of amino, ether, and thioether derivatives, respectively. researchgate.netnih.gov

Halogen Exchange Reactions: The chloro and bromo groups can be exchanged for other halogens, which is useful for tuning the molecule's reactivity in subsequent steps, such as metal-catalyzed cross-coupling reactions. frontiersin.orgnih.gov

Finkelstein Reaction: Treatment with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) can replace chlorine or bromine with iodine. youtube.com

Swarts-type Reaction: The introduction of fluorine can be achieved using fluoride (B91410) sources, although this is typically more challenging on aromatic rings than the Finkelstein reaction.

The following table summarizes the key functional group interconversions possible for this compound.

| Substituent | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| 5-Methyl | Deprotonation-Functionalization | 1. Strong base (e.g., LiNEt₂) 2. Electrophile (E+) | -CH₂-E |

| 2,3-Dichloro | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., R-NH₂, R-OH, R-SH) / Heat | -NHR, -OR, -SR |

| 2,3-Dichloro | Halogen Exchange (Finkelstein-type) | NaI / Acetone | Iodo derivatives |

| 7-Bromo | Halogen Exchange (Finkelstein-type) | NaI / Acetone | Iodo derivative |

Regioselective Functionalization Techniques for the Quinoxaline Ring

Further functionalization of the this compound ring, beyond the existing substituents, requires careful consideration of the directing effects of the groups already present. The quinoxaline system is inherently electron-deficient, which favors nucleophilic attack over electrophilic substitution.

Nucleophilic Aromatic Substitution of Hydrogen (SNArH):

Direct functionalization of C-H bonds on the benzene portion of the ring is challenging but can be achieved by enhancing the electrophilicity of the ring system.

N-Oxidation: Conversion of one of the ring nitrogens to an N-oxide dramatically activates the quinoxaline ring towards nucleophilic attack. This strategy enables Vicarious Nucleophilic Substitution (VNS) reactions, where carbanions can displace hydrogen atoms. rsc.orgresearchgate.net For quinoxaline N-oxides, this attack often occurs at positions C5 or C8. Given the existing methyl group at C5, a VNS reaction would likely be directed to the C6 or C8 positions, allowing for the introduction of cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) groups. rsc.org

Electrophilic Aromatic Substitution (EAS):

The quinoxaline ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. Therefore, electrophilic substitution on the pyrazine ring is highly unlikely. The benzene ring is also deactivated but is more susceptible to attack than the pyrazine portion. The directing effects of the existing substituents would guide any potential electrophilic attack:

The 5-methyl group is an ortho, para-director.

The 7-bromo group is also an ortho, para-director.

The combined influence of these groups would likely direct an incoming electrophile to the C6 and C8 positions. However, such reactions would require harsh conditions and may suffer from low yields and poor regioselectivity.

The table below outlines potential regioselective functionalization strategies.

| Reaction Type | Methodology | Probable Position(s) of Attack | Rationale |

| Vicarious Nucleophilic Substitution (VNS) | Activation via N-Oxide formation, followed by reaction with a carbanion | C6, C8 | N-Oxide activates the ring for nucleophilic attack; existing substituents direct the incoming nucleophile. rsc.org |

| Electrophilic Aromatic Substitution (EAS) | Strong electrophile / Harsh conditions | C6, C8 | The benzene ring is more reactive than the pyrazine ring; directing effects of the methyl and bromo groups. |

Advanced Spectroscopic and Diffraction Characterization of 7 Bromo 2,3 Dichloro 5 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

1H and 13C NMR Analysis: Chemical Shift Assignments and Coupling Constant Interpretation

To confirm the molecular structure, ¹H and ¹³C NMR spectra would be crucial. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the nitrogen atoms in the quinoxaline (B1680401) ring. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling constants (J) between adjacent protons would provide valuable information about their connectivity and spatial relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, and the chemical shifts would indicate the electronic environment of each carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would identify the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is critical for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the three-dimensional structure of the molecule.

Without experimental spectra, a data table for these NMR findings cannot be generated.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy would be employed to identify the characteristic functional group vibrations within the 7-Bromo-2,3-dichloro-5-methylquinoxaline molecule. The spectrum would be expected to show absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl group. Additionally, characteristic vibrations for the C-N bonds within the quinoxaline ring system, as well as the C-Cl and C-Br bonds, would be anticipated. The precise frequencies of these vibrations would provide a unique "molecular fingerprint" for the compound.

Raman Spectroscopy: Complementary Vibrational Information and Selection Rules

Raman spectroscopy would serve as a complementary technique to IR spectroscopy. Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This would provide a more complete picture of the vibrational properties of the molecule.

A data table of characteristic vibrational frequencies remains unpopulated due to the lack of experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be utilized to determine the precise molecular weight of this compound and to study its fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a compound containing bromine and chlorine atoms, due to their distinct natural isotopic abundances. Analysis of the fragmentation pattern would provide further structural information by revealing how the molecule breaks apart under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of a target compound by providing its exact mass with high precision. For this compound, with a molecular formula of C₉H₅BrCl₂N₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine and chlorine, each with two stable isotopes of significant abundance (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can resolve these isotopic peaks, allowing for the confirmation of the elemental composition. The measured mass of the monoisotopic peak (containing ⁷⁹Br, ³⁵Cl, and ³⁵Cl) would be compared to the calculated theoretical mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₅BrCl₂N₂ |

| Theoretical Exact Mass (Monoisotopic) | 289.8854 u |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Observed Ion | [M+H]⁺ or [M]⁺˙ |

| Expected m/z for [M+H]⁺ | 290.8932 |

Note: The table is interactive. Users can sort columns by clicking on the headers.

Fragmentation Pathways and Mechanistic Insights into Molecular Structure

Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides insight into the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For this compound, the fragmentation pathways would likely be initiated by the loss of its various substituents.

Common fragmentation patterns for halogenated quinoxalines could involve:

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion, and the subsequent loss of a second chlorine radical is also plausible.

Loss of a bromine radical (•Br): Due to the relative bond strengths, the loss of bromine may occur before or after the loss of chlorine.

Loss of methyl radical (•CH₃): Cleavage of the methyl group from the quinoxaline core.

Ring cleavage: Under higher collision energies, the quinoxaline ring system itself can fragment, leading to smaller, characteristic ions.

By analyzing the exact masses of these fragment ions, the sequence of losses can be determined, which helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

For a compound like this compound, single crystal XRD analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c, Pbca), and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters are fundamental to describing the crystal packing. Studies on similarly substituted quinoxalines have shown that they often crystallize in common space groups like P2₁/n.

Table 2: Representative Crystallographic Data for a Substituted Quinoxaline

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.90 |

| b (Å) | 15.50 |

| c (Å) | 9.20 |

| α (°) | 90 |

| β (°) | 104.5 |

| γ (°) | 90 |

| Volume (ų) | 1230 |

| Z (molecules per unit cell) | 4 |

Note: This data is hypothetical and based on related structures. The table is interactive.

Elucidation of Molecular Conformation and Intermolecular Interactions (e.g., C–H···N, π···π stacking)

The quinoxaline ring system is inherently planar. XRD analysis would confirm this planarity and determine the precise orientation of the methyl, chloro, and bromo substituents. Of particular interest are the non-covalent interactions that govern the crystal packing. For this compound, several types of intermolecular interactions would be expected:

π···π stacking: The planar aromatic quinoxaline rings can stack on top of each other, an interaction that is crucial for the stability of many aromatic crystal structures.

C–H···N interactions: Weak hydrogen bonds can form between the methyl or aromatic C-H groups of one molecule and the nitrogen atoms of the quinoxaline ring of a neighboring molecule.

Halogen bonding: The bromine and chlorine atoms can participate in halogen bonds, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom or another halogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or chloroform, would be expected to show characteristic absorption bands. The quinoxaline core gives rise to π-π* and n-π* electronic transitions.

π-π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often in the shorter wavelength UV region (around 250-350 nm).

n-π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These are lower in energy and intensity and appear at longer wavelengths, sometimes extending into the visible region.

The position (λ_max) and intensity (molar extinction coefficient, ε) of these absorption bands are influenced by the substituents on the quinoxaline ring. Halogen and methyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Table 3: Typical UV-Vis Absorption Data for a Halogenated Quinoxaline Derivative

| Transition Type | Illustrative λ_max (nm) | Illustrative Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| π-π | ~260 | ~35,000 |

| π-π | ~330 | ~15,000 |

| n-π* | ~405 | ~800 |

Note: The table is interactive. Users can sort columns by clicking on the headers.

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of a molecule provides critical insights into its electronic structure and the nature of its conjugated system. For aromatic and heteroaromatic compounds like this compound, the ultraviolet-visible (UV-Vis) spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. The position, intensity, and fine structure of these bands are profoundly influenced by the molecular architecture, including the core quinoxaline ring system and the electronic effects of its substituents.

The quinoxaline ring, a fused heterocycle containing a benzene (B151609) ring and a pyrazine (B50134) ring, possesses a π-conjugated system. The electronic spectra of quinoxaline derivatives are generally characterized by multiple absorption bands in the UV region. nih.gov These transitions primarily involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals. The presence of nitrogen atoms also introduces non-bonding (n) orbitals, which can give rise to lower-energy n → π* transitions. These are often observed as weaker, longer-wavelength shoulders on the more intense π → π* absorption bands.

The electronic properties of this compound are modulated by the interplay of the electronic effects of the bromo, chloro, and methyl substituents on the π-conjugated system of the quinoxaline core. These substituents influence the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby affecting the wavelengths of maximum absorption (λmax).

Influence of Substituents on Electronic Transitions:

Halogen Atoms (Bromo and Chloro): The two chlorine atoms at the 2- and 3-positions and the bromine atom at the 7-position exert a significant influence on the electronic spectrum. Halogens characteristically have a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs of electrons.

The strong -I effect of the chlorine atoms on the pyrazine ring, which is already electron-deficient due to the nitrogen atoms, is expected to lower the energy of both the π and π* orbitals. This generally leads to a hypsochromic (blue) shift in the absorption maxima.

Methyl Group: The methyl group at the 5-position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increase in electron density in the benzene portion of the quinoxaline ring is expected to raise the energy of the HOMO. A higher HOMO energy level would decrease the HOMO-LUMO gap, typically resulting in a bathochromic shift of the π → π* transitions to longer wavelengths.

Expected Spectroscopic Data:

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to simulate UV-Vis absorption spectra and provide theoretical insights into the electronic transitions of such complex molecules. nih.gov These studies can elucidate the contributions of various orbitals to the observed electronic transitions and predict the impact of substitution on the absorption wavelengths.

The following table summarizes the expected qualitative shifts in the absorption maxima (λmax) due to the electronic effects of the substituents on the quinoxaline core.

| Substituent | Position | Electronic Effect | Expected Impact on HOMO-LUMO Gap | Predicted Shift in λmax |

| Chloro | 2, 3 | -I > +R | Increase | Hypsochromic (Blue Shift) |

| Bromo | 7 | -I ≈ +R | Minor Change | Variable |

| Methyl | 5 | +I, Hyperconjugation | Decrease | Bathochromic (Red Shift) |

Theoretical and Computational Chemistry Studies on 7 Bromo 2,3 Dichloro 5 Methylquinoxaline

Density Functional Theory (DFT) Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures and properties of molecules. nih.govnih.gov DFT calculations are employed to model the geometry, electronic distribution, and orbital energies of 7-Bromo-2,3-dichloro-5-methylquinoxaline.

Geometry Optimization and Conformational Analysis of this compound

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation. nih.gov This process yields optimized bond lengths, bond angles, and dihedral angles that correspond to the most probable structure of the molecule in its ground state.

For this compound, the optimization process would reveal the planarity of the quinoxaline (B1680401) ring system and the spatial orientation of the methyl, bromo, and chloro substituents. The resulting geometric parameters are crucial for understanding steric and electronic effects within the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and would be derived from actual DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.38 | N1-C2-C3 | 120.5 |

| C2-Cl | 1.74 | C2-C3-N4 | 120.5 |

| C3-Cl | 1.74 | C5-C6-C7 | 119.8 |

| C5-CH3 | 1.52 | C6-C7-Br | 120.1 |

| C7-Br | 1.90 |

Conformational analysis, particularly concerning the rotation of the methyl group, would also be performed. However, due to the rigidity of the quinoxaline ring and the nature of the substituents, significant conformational isomerism is not expected for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, while the LUMO may be distributed across the pyrazine (B50134) ring, influenced by the electron-withdrawing chloro substituents. The presence of the bromine and methyl groups will also modulate the energies and distributions of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative and would be derived from actual DFT calculations.

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Electrostatic Potential Surfaces and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the quinoxaline ring due to their lone pairs of electrons. The regions around the halogen atoms (chlorine and bromine) would also exhibit specific electrostatic potentials influencing their intermolecular interactions. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the charge distribution on each atom, complementing the qualitative picture from the MEP surface.

Quantum Chemical Descriptors for Reactivity and Interaction Assessment

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated from the electronic structure to quantify a molecule's reactivity and interaction capabilities. These descriptors are derived from conceptual DFT and provide a framework for understanding and predicting chemical behavior.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A higher value of hardness indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors for this compound would be calculated from the computed HOMO and LUMO energies to provide a quantitative assessment of its stability and electrophilic character.

Table 3: Calculated Global Reactivity Descriptors for this compound (Illustrative) Note: The following data is illustrative and would be derived from actual DFT calculations.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 1.85 |

| Chemical Potential (μ) | -4.65 |

| Electrophilicity Index (ω) | 5.84 |

Local Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. Fukui functions are particularly useful for this purpose. nih.gov They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f(r)⁺: For nucleophilic attack (electron addition).

f(r)⁻: For electrophilic attack (electron removal).

f(r)⁰: For radical attack.

By calculating and analyzing the Fukui functions for each atom in this compound, specific sites for nucleophilic, electrophilic, and radical reactions can be predicted. For instance, atoms with a high f(r)⁺ value are more susceptible to nucleophilic attack, while those with a high f(r)⁻ value are more likely to undergo electrophilic attack. This analysis would pinpoint the most reactive carbon, nitrogen, or halogen atoms in the structure.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its dynamic behavior and how it interacts with different solvent environments. These simulations are crucial for predicting the conformational stability of the molecule and its complexes. nih.gov

The process involves creating a simulation box containing the molecule of interest and a defined number of solvent molecules. The interactions between all particles are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific period. This allows for the analysis of various parameters, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Solvation effects are a key aspect investigated through MD simulations. By simulating this compound in different solvents (e.g., water, ethanol (B145695), DMSO), researchers can understand how the solvent affects the molecule's conformation and energy. The radial distribution function can be analyzed to understand the arrangement of solvent molecules around the solute. tandfonline.com

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value | Description |

| Force Field | CHARMM36 | A set of parameters used to calculate potential energy. |

| Solvent | Water (TIP3P model) | The solvent environment for the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Simulation Time | 100 ns | The duration of the simulation. |

| Ensemble | NPT (Isothermal-isobaric) | The statistical ensemble used in the simulation. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with a specific property of interest. researchgate.net For derivatives of this compound, QSPR can be employed to predict various physicochemical and biological properties without the need for experimental synthesis and testing. nih.gov

The development of a QSPR model involves several steps. First, a dataset of quinoxaline derivatives with known properties is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net

Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized derivatives of this compound. This can significantly accelerate the discovery of new compounds with desired characteristics. researchgate.net

Table 2: Hypothetical QSPR-Predicted Properties for Derivatives of this compound

| Derivative Substitution | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Electronic Energy (eV) |

| -H (Parent Compound) | 4.5 | -5.2 | -150.3 |

| -NH2 | 3.8 | -4.5 | -152.1 |

| -OH | 4.1 | -4.8 | -151.7 |

| -OCH3 | 4.3 | -5.0 | -151.9 |

Molecular Docking Studies for Elucidating Binding Mechanisms with Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to investigate its potential binding to various biological targets, such as enzymes or receptors. nih.govjohnshopkins.edu

The primary goal of molecular docking is to identify the most likely binding pose of a ligand (in this case, this compound) within the active site of a target protein. This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the target's binding site. johnshopkins.edu

The analysis of the docked poses reveals key molecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking interactions. nih.gov For instance, the nitrogen atoms in the quinoxaline ring could act as hydrogen bond acceptors, while the aromatic rings could participate in π-stacking with aromatic residues in the protein's active site.

Table 3: Illustrative Key Interactions for this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Atoms/Residues | Distance (Å) |

| Hydrogen Bond | Quinoxaline N1 -- Residue A:NH | 2.9 |

| π-π Stacking | Quinoxaline Ring -- Residue B:Aromatic Ring | 3.5 |

| Halogen Bond | Bromo group -- Residue C:Oxygen | 3.1 |

| Hydrophobic Interaction | Methyl group -- Residue D:Alkyl chain | 4.2 |

Molecular docking can also be used in a high-throughput manner for computational screening, also known as virtual screening. This involves docking a large library of compounds against a specific target to identify potential "hits" that are likely to bind. In the case of this compound and its derivatives, virtual screening could be used to explore their potential to interact with a wide range of biological targets. nih.gov

The process begins with the preparation of a 3D structure of the target receptor and a library of ligands. Each ligand is then docked into the receptor's binding site, and a scoring function is used to rank the compounds based on their predicted binding affinity. The top-ranked compounds can then be selected for further experimental validation. This approach allows for the efficient exploration of the potential biological activities of a compound and its derivatives. researchgate.net

Reactivity and Reaction Mechanisms of 7 Bromo 2,3 Dichloro 5 Methylquinoxaline

Halogen-Directed Reactivity and Selectivity in 7-Bromo-2,3-dichloro-5-methylquinoxaline

The chemical behavior of this compound is dictated by the electronic influence of its four substituents on the fused ring system. The quinoxaline (B1680401) nucleus itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This electron deficiency is most pronounced at the C2 and C3 positions.

The substituents further modulate this reactivity:

Chloro Groups (C2 and C3): These halogens are attached to the electron-poor pyrazine ring. They are activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.

Bromo Group (C7): Positioned on the benzene (B151609) ring, this halogen is less activated towards nucleophilic substitution. Its primary role is as a leaving group in metal-catalyzed cross-coupling reactions.

Methyl Group (C5): As an electron-donating group, the methyl substituent slightly activates the benzene ring towards electrophilic attack and influences the regioselectivity of such reactions.

This arrangement of substituents creates a molecule with distinct reactive sites, allowing for selective functionalization. Nucleophilic attacks preferentially occur at the C2 and C3 positions, while metal-catalyzed cross-coupling reactions are directed towards the more labile C7-bromo bond. Electrophilic substitutions, though challenging, are directed by the methyl and bromo groups on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoxaline Core

The electron-deficient nature of the pyrazine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

Influence of Halogen Substituents on SNAr Reactivity

The reactivity of the halogen atoms towards nucleophilic substitution is highly dependent on their position. The chloro groups at C2 and C3 are significantly more susceptible to displacement by nucleophiles than the bromo group at C7. This is because the C2 and C3 positions are α to the ring nitrogens, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. In contrast, the C7 position lacks this activation, rendering the C7-Br bond relatively inert to SNAr.

Studies on analogous 2,3-dichloroquinoxaline (B139996) systems have shown that sequential substitution is possible. The first substitution typically occurs at either the C2 or C3 position, and under more forcing conditions, the second chloro group can also be replaced. The selectivity between the C2 and C3 positions is often minimal unless influenced by steric factors from the incoming nucleophile or other substituents.

Reaction Kinetics and Proposed Mechanistic Pathways

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks one of the electron-deficient carbon atoms (C2 or C3), breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoxaline product.

The kinetics of the reaction are influenced by the strength of the nucleophile, the stability of the Meisenheimer complex, and the ability of the solvent to solvate the charged intermediate. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction.

| Nucleophile | Typical Conditions | Product Type |

| Alkoxides (e.g., NaOMe) | MeOH, reflux | 2-alkoxy-7-bromo-3-chloro-5-methylquinoxaline |

| Amines (e.g., Piperidine) | EtOH or DMF, 80-120 °C | 2-amino-7-bromo-3-chloro-5-methylquinoxaline |

| Thiols (e.g., NaSPh) | DMF, rt to 60 °C | 2-(phenylthio)-7-bromo-3-chloro-5-methylquinoxaline |

This interactive table provides representative conditions for SNAr reactions based on studies of related dichloroquinoxaline compounds.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

Electrophilic Aromatic Substitution (EAS) on the quinoxaline ring system is generally disfavored due to the deactivating effect of the pyrazine ring. sapub.org However, if the reaction is forced, substitution will occur on the benzenoid ring. The regioselectivity is controlled by the existing substituents: the 5-methyl group and the 7-bromo group.

The methyl group is an activating, ortho-, para-director.

The bromo group is a deactivating, ortho-, para-director.

The directing effects of these two groups are additive. The methyl group directs electrophiles to the C6 (ortho) and C8 (para) positions. The bromo group directs to the C6 (ortho) and C8 (ortho) positions. Therefore, electrophilic attack is most likely to occur at the C6 or C8 positions, with the C6 position being sterically more accessible. Forcing conditions, such as using oleum (B3057394) for nitration, are typically required to overcome the deactivated nature of the ring. sapub.org

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The halogen atoms on this compound serve as versatile handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The selectivity of these reactions is determined by the relative reactivity of the C-X bonds, which generally follows the order C-Br > C-Cl.

Consequently, cross-coupling reactions such as Suzuki, Sonogashira, and Heck will occur selectively at the C7-bromo position, leaving the two chloro groups intact. This allows for a stepwise functionalization strategy. First, the bromo group can be replaced, and subsequently, the chloro groups can be targeted under more vigorous coupling conditions or used for SNAr reactions.

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base will selectively form a C7-aryl bond. Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, will yield a C7-alkynyl derivative. rsc.orgHeck Reaction: Reaction with an alkene under palladium catalysis will introduce a C7-alkenyl substituent.

| Coupling Reaction | Reagents | Catalyst System | Typical Product |

| Suzuki | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 7-Aryl-2,3-dichloro-5-methylquinoxaline |

| Sonogashira | Terminal alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂, CuI | 7-Alkynyl-2,3-dichloro-5-methylquinoxaline |

| Heck | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂, P(o-tol)₃ | 7-Alkenyl-2,3-dichloro-5-methylquinoxaline |

This interactive table summarizes conditions for selective cross-coupling at the C7-bromo position, based on established protocols for aryl halides.

Radical Reactions and Their Application in Selective Functionalization

The functionalization of quinoxalines through radical reactions represents a modern approach to C-H activation and substitution. One of the most relevant radical reactions for electron-deficient heterocycles like quinoxaline is the Minisci reaction. acs.orgnih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring.

For this compound, a Minisci-type reaction would be highly regioselective. The radical attack is directed to the most electron-deficient positions, which are C2 and C3. However, since these positions are already substituted with chloro atoms, the reaction is more likely to proceed via C-H functionalization on the benzene ring if suitable conditions are employed, or if one of the chloro groups is first removed or replaced.

Alternatively, radical reactions can be initiated at the methyl group. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV light or with a radical initiator, could selectively halogenate the 5-methyl group to afford a 5-(bromomethyl) derivative. wikipedia.org This product then becomes a valuable intermediate for further nucleophilic substitutions at the benzylic position. The literature on radical reactions specifically for this compound is limited, but these pathways represent plausible and synthetically useful transformations based on established radical chemistry principles.

Cycloaddition Reactions Involving the Quinoxaline Heterocycle

The reactivity of the quinoxaline ring system in cycloaddition reactions is influenced by the electronic nature of its substituents. For this compound, the presence of electron-withdrawing chloro and bromo groups and an electron-donating methyl group dictates its potential participation in such reactions. While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity can be inferred from related quinoxaline derivatives.

The electron-deficient nature of the pyrazine ring in quinoxaline, further enhanced by the two chlorine atoms at the 2 and 3 positions, suggests that the heterocycle could act as a dienophile or a dipolarophile in cycloaddition reactions.

One of the most well-known types of cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. organic-chemistry.org In cases of quinoxaline derivatives, particularly those activated with electron-withdrawing groups, the quinoxaline can serve as the dienophile. For instance, quinoxaline-5,8-diones are known to undergo Diels-Alder reactions with various dienes. The regioselectivity of these reactions is a key aspect, and computational studies have been employed to predict the outcomes of such cycloadditions.

Another significant class of cycloaddition is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.com This type of reaction is a powerful tool for the synthesis of various heterocyclic compounds. frontiersin.org In the context of quinoxaline derivatives, they can act as the dipolarophile. For example, quinoxalinotetrazoles have been used as azide (B81097) surrogates in copper-catalyzed "click" reactions with alkynes, which is a form of 1,3-dipolar cycloaddition. nih.gov This demonstrates the capability of the quinoxaline scaffold to participate in such transformations to yield N-heterocycle-substituted 1,2,3-triazoles. nih.gov

The electronic properties of the substituents on the quinoxaline ring play a crucial role in its cycloaddition reactivity. The chloro and bromo substituents on this compound are strongly electron-withdrawing, which would increase the electrophilicity of the quinoxaline ring and enhance its reactivity as a dienophile or dipolarophile in normal-electron-demand cycloadditions. Conversely, the electron-donating methyl group at the 5-position may have a counteracting, albeit weaker, effect.

While direct experimental data for the cycloaddition reactions of this compound is limited, the established reactivity of similarly substituted quinoxaline derivatives provides a strong basis for predicting its behavior. The electron-deficient pyrazine ring is expected to be the reactive site for cycloadditions.

Below is a table summarizing analogous cycloaddition reactions involving quinoxaline derivatives:

| Quinoxaline Derivative | Reaction Type | Reactant | Product Type | Reference |

| Quinoxaline-5,8-dione | Diels-Alder | Isoprene | Cycloadduct | |

| Quinoxaline-5,8-dione | Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Cycloadduct | |

| Quinoxalinotetrazole | 1,3-Dipolar Cycloaddition (Click Reaction) | Phenylacetylene | N-heterocycle-substituted 1,2,3-triazole | nih.gov |

Advanced Applications of 7 Bromo 2,3 Dichloro 5 Methylquinoxaline in Materials Science and Functional Materials

Role of 7-Bromo-2,3-dichloro-5-methylquinoxaline in Optoelectronic Materials

Quinoxaline (B1680401) derivatives are widely recognized for their excellent electron-transporting capabilities and are integral components in a variety of optoelectronic devices. nih.govbeilstein-journals.org The electron-deficient nature of the quinoxaline ring system facilitates efficient electron injection and transport, which is a critical requirement for enhancing the performance and stability of organic electronic devices. nih.govbeilstein-journals.org The specific substitution pattern of this compound, featuring electron-withdrawing halogen atoms, is expected to further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby improving electron mobility and charge transfer characteristics. nih.govbeilstein-journals.org

Quinoxaline derivatives have been successfully employed as electron-transporting materials and as hosts or guests in the emissive layer of Organic Light-Emitting Diodes (OLEDs). google.com Their rigid and planar structure contributes to good thermal stability, a desirable trait for device longevity. google.com The introduction of substituents onto the quinoxaline core allows for the fine-tuning of their fluorescent properties, including emission color and quantum efficiency. nih.gov For instance, the emission wavelength can be altered by modifying the electronic nature of the substituents. nih.gov

The "this compound" moiety, when incorporated into larger conjugated systems, could lead to materials with tunable fluorescence. The electron-withdrawing chloro and bromo groups are anticipated to induce a blue shift in the emission spectrum, potentially leading to deep blue emitters, which are highly sought after for display and lighting applications. worktribe.com

Table 1: Potential Photophysical Properties of OLED Materials Incorporating this compound Derivatives

| Property | Predicted Characteristic | Rationale |

| Emission Color | Blue to Deep Blue | Electron-withdrawing halogen substituents can deepen the HOMO level and widen the bandgap. |

| Electron Mobility | High | The inherent electron-deficient nature of the quinoxaline core, enhanced by dichloro substitution. nih.gov |

| Thermal Stability | Good | The rigid, aromatic structure of the quinoxaline scaffold. google.com |

| Quantum Yield | Moderate to High | Dependent on the overall molecular design and minimization of non-radiative decay pathways. |

In the realm of organic photovoltaics (OPVs), quinoxaline-based materials have emerged as promising components, particularly as electron acceptors in bulk heterojunction solar cells. rsc.orgrsc.org Donor-acceptor (D-A) copolymers containing quinoxaline units have demonstrated high power conversion efficiencies (PCEs). rsc.org The strong electron-accepting nature of the quinoxaline core facilitates efficient exciton (B1674681) dissociation and charge collection. beilstein-journals.org

The incorporation of this compound into conjugated polymers for OPV applications could offer several advantages. The halogen substituents can influence the molecular packing and morphology of the active layer, which are critical factors for achieving high charge carrier mobility and efficient device performance. acs.org Furthermore, the dichloro substitution is expected to enhance the electron-accepting properties of the quinoxaline unit, leading to a lower LUMO energy level that is well-matched with common donor materials. nih.gov

Table 2: Projected Photovoltaic Parameters of a Hypothetical Polymer Solar Cell Utilizing a this compound-based Copolymer

| Parameter | Projected Value/Characteristic | Influencing Factor |

| Open-Circuit Voltage (Voc) | High | Lowered LUMO energy level of the quinoxaline acceptor unit. acs.org |

| Short-Circuit Current (Jsc) | Moderate to High | Dependent on the absorption spectrum and morphology of the blend. |

| Fill Factor (FF) | Good | Favorable charge transport and reduced recombination due to good morphology. |

| Power Conversion Efficiency (PCE) | Promising | A combination of high Voc, Jsc, and FF. rsc.org |

Application in Chemosensors and Molecular Recognition Systems

The nitrogen atoms within the quinoxaline ring possess lone pairs of electrons, making them effective coordination sites for metal ions and potential hydrogen bond acceptors. fao.org This property, combined with the tunable photophysical characteristics of quinoxaline derivatives, makes them excellent candidates for the development of chemosensors. mdpi.com These sensors can detect specific analytes through changes in their optical properties, such as color or fluorescence intensity. rsc.org

The design of selective chemosensors based on this compound would involve its functionalization with specific recognition moieties. The bromo group at the 7-position serves as a convenient handle for introducing various analyte-binding groups through cross-coupling reactions. For instance, the attachment of a crown ether or aza-crown ether could lead to a sensor for alkali or alkaline earth metal cations. Similarly, incorporating a functional group capable of interacting with a specific anion or neutral molecule would enable the selective detection of that species.

The underlying principle for selectivity lies in the specific interaction between the analyte and the recognition site, which in turn perturbs the electronic structure of the quinoxaline fluorophore, leading to a detectable optical response. nih.gov The methyl group at the 5-position can also play a role by influencing the steric environment around the sensing pocket, thereby enhancing selectivity.

The sensing mechanism in quinoxaline-based chemosensors can operate through several pathways, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation. rsc.org Upon binding of an analyte, these processes can be either enhanced or suppressed, resulting in a "turn-on" or "turn-off" fluorescent response or a noticeable color change. nih.gov

For a sensor derived from this compound, the interaction with an analyte could modulate the ICT character of the molecule, leading to a shift in the absorption or emission wavelength (colorimetric and fluorometric response). For example, a new sensor based on a quinoxaline derivative has been shown to detect Fe³⁺ ions through a color change from colorless to yellow. nih.gov Another quinoxaline-based sensor exhibited a fluorescence quenching response towards Cu²⁺ ions.

Table 3: Potential Sensing Characteristics of a Functionalized this compound-based Chemosensor

| Characteristic | Description | Example Mechanism |

| Selectivity | High affinity for a specific analyte (e.g., metal ion, anion). | Shape and size complementarity of the binding site. |

| Sensitivity | Low detection limit, enabling the detection of trace amounts of the analyte. | Efficient signal transduction from the binding event to the fluorophore. |

| Response Type | Colorimetric (naked-eye detection) or Fluorometric ("turn-on" or "turn-off"). | Modulation of Intramolecular Charge Transfer (ICT) upon analyte binding. rsc.org |

| Response Time | Rapid, allowing for real-time monitoring. | Fast binding kinetics between the sensor and the analyte. |

Polymer Chemistry and Incorporation into Macromolecular Architectures

The presence of two reactive chloro groups and a bromo group makes this compound a versatile monomer for polymerization reactions. These halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to form conjugated polymers. frontiersin.orgmdpi.com The resulting polymers would feature the quinoxaline unit as a recurring electron-deficient moiety within the polymer backbone.

The incorporation of this quinoxaline derivative into macromolecular architectures allows for the development of materials with tailored properties for a range of applications, from organic electronics to advanced coatings. The properties of the final polymer, such as its solubility, bandgap, and charge transport characteristics, can be finely tuned by copolymerizing the quinoxaline monomer with different electron-donating comonomers. rsc.org Halogenated quinoxalines have been noted to enhance polymerization efficiency in certain systems. mdpi.com

The synthesis of donor-acceptor copolymers is a well-established strategy for creating low bandgap materials suitable for organic solar cells and near-infrared applications. rsc.org In such a polymer, the this compound unit would act as the acceptor, while a comonomer like thiophene (B33073) or fluorene (B118485) could serve as the donor. The methyl group on the quinoxaline ring can improve the solubility of the resulting polymer in common organic solvents, facilitating its processing from solution for device fabrication. rsc.org

Future Directions and Emerging Research Avenues for 7 Bromo 2,3 Dichloro 5 Methylquinoxaline

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh conditions. nih.gov Future research concerning 7-Bromo-2,3-dichloro-5-methylquinoxaline will likely focus on the development of green and sustainable synthetic protocols that offer higher efficiency, selectivity, and a better environmental profile. ekb.egbenthamdirect.com

Key areas for exploration include:

Green Solvents and Catalysts: Traditional synthesis often employs toxic reagents and solvents. ijirt.org A significant future direction is the adoption of environmentally benign systems. ijirt.org The use of natural deep eutectic solvents (NADESs), such as choline (B1196258) chloride/water, has shown promise for producing functionalized quinoxalines quickly and in high yields at room temperature. unicam.itrsc.org These solvents are not only sustainable but can also be recycled, adding to the economic viability of the process. unicam.it

Reusable Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, research is moving towards solid acid catalysts and nanocatalysts. nih.govrsc.org Materials like alumina-supported heteropolyoxometalates, monoclinic zirconia nanoparticles, and silica (B1680970) nanoparticles have been used for quinoxaline synthesis, offering advantages such as mild reaction conditions, high yields, and easy catalyst recovery and reuse. rsc.orgnih.gov

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are energy-efficient techniques that can accelerate reaction rates and improve yields in quinoxaline synthesis. benthamdirect.comijirt.org These methods align with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh solvents. ijirt.org

Multi-Component and C-H Functionalization Reactions: Multi-component reactions (MCRs) offer an atom-economical and environmentally friendly approach to creating complex functionalized quinoxalines in a single step. nih.gov Furthermore, direct C–H functionalization is a powerful strategy for modifying the quinoxaline core without the need for pre-functionalized substrates, offering a more direct and efficient route to novel derivatives. thieme-connect.com

| Methodology | Typical Conditions | Advantages | Potential for this compound |

|---|---|---|---|

| Conventional Condensation | High temperature, strong acid/base catalyst, organic solvents nih.gov | Well-established, versatile | Baseline method, but with environmental and efficiency drawbacks |

| NADES-Promoted Synthesis | Room temperature, fast reaction times (e.g., 5 min) unicam.it | Sustainable, high yield, recyclable solvent, mild conditions unicam.itrsc.org | High potential for a green and efficient synthesis pathway |

| Heterogeneous Catalysis | Room temperature, reusable catalysts (e.g., nano-ZrO2, supported HPAs) rsc.orgnih.gov | Catalyst recyclability, mild conditions, high selectivity nih.gov | Improved sustainability and cost-effectiveness of production |

| Microwave/Ultrasound-Assisted | Reduced reaction times, often solvent-free ijirt.org | Energy efficient, rapid synthesis benthamdirect.comijirt.org | Potential for rapid library synthesis and process intensification |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Materials Properties

Computational chemistry is an indispensable tool for predicting the behavior of complex chemical systems and guiding experimental work. researchgate.net For this compound, advanced computational methods can provide deep insights into its reactivity and potential as a precursor for novel materials.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. ias.ac.iniiste.org For the target compound, DFT can be used to calculate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and global reactivity descriptors. researchgate.netnih.gov This information can predict the most likely sites for nucleophilic or electrophilic attack, guiding its functionalization. DFT studies have been successfully used to investigate the properties of other quinoxaline derivatives for applications like corrosion inhibition and in dye-sensitized solar cells. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the structural properties of compounds with their experimental activities. researchgate.net By developing QSAR models for a series of related quinoxaline derivatives, it would be possible to predict the potential biological activity or material properties of this compound and its derivatives, thereby streamlining the discovery process. researchgate.net

Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking can predict the binding affinity and conformation of the compound within the active site of a biological target, such as an enzyme or receptor. researchgate.nettandfonline.com This can help identify potential therapeutic applications. For instance, quinoxaline derivatives have been modeled as inhibitors for targets like sPLA2, α-glucosidase, and HIV reverse transcriptase. researchgate.nettandfonline.com

| Computational Method | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity sites, spectroscopic data ias.ac.innih.gov | Guides synthetic functionalization; predicts optical and electronic properties for materials science researchgate.net |